Pentamidine-d10
Description
Properties
Molecular Formula |
C₁₉H₁₄D₁₀N₄O₂ |
|---|---|
Molecular Weight |
350.48 |
Synonyms |
4,4’-[1,5-Pentanediylbis(oxy)]bis-benzenecarboximidamide-d10; 4,4’-Diamidino-α,ω-diphenoxypentane; MP 601205; NSC 9921; p,p’-(Pentamethylenedioxy)dibenzamidine; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Pentamidine D10
Deuteration Strategies for Pentamidine (B1679287) Synthesis
The synthesis of Pentamidine-d10 involves the introduction of deuterium (B1214612) atoms into the pentamidine structure. While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, the synthesis can be inferred from established methods for preparing pentamidine and its analogs, as well as general deuteration techniques.
A common route for synthesizing pentamidine involves the Williamson ether synthesis, where a central alkyl chain is linked to two 4-cyanophenyl groups, followed by the conversion of the nitrile groups to amidines. To produce this compound, where the deuterium labels are typically on the aromatic rings, a deuterated precursor for the aromatic portion is required.
A plausible synthetic approach would be:
Preparation of a Deuterated Aromatic Precursor: The synthesis would likely start with a deuterated benzene (B151609) derivative. For example, starting with benzene-d6, a Friedel-Crafts acylation followed by subsequent reactions could yield 4-cyanophenol-d4.
Williamson Ether Synthesis: The deuterated 4-cyanophenol-d4 would then be reacted with a suitable pentane (B18724) derivative, such as 1,5-dihalopentane, under basic conditions to form the central ether linkage. This step would yield 4,4'-(pentane-1,5-diylbis(oxy))bis(benzonitrile-d4).
Formation of the Amidine Groups: The terminal nitrile groups of the resulting molecule are then converted into amidines. The Pinner reaction is a classical method for this transformation, which involves treating the nitrile with an alcohol (like ethanol) and hydrogen chloride gas to form an imidate salt, which is then reacted with ammonia (B1221849) to yield the final amidine product.
This strategy ensures the stable incorporation of deuterium atoms onto the phenyl rings, making the resulting this compound a reliable internal standard for analytical applications.
Approaches to Structurally Modified Pentamidine Analogs with Deuterium Labeling
Research into pentamidine has led to the synthesis of numerous structural analogs to explore structure-activity relationships, improve efficacy, and reduce toxicity. nih.govnih.gov These modifications often focus on altering the flexible central linker of the pentamidine molecule. researchgate.netresearchgate.net Introducing deuterium labeling into these modified analogs can be valuable for metabolic and pharmacokinetic studies of these new chemical entities.
Common Structural Modifications:
Conformationally Restricted Linkers: The flexible five-carbon chain of pentamidine has been replaced with more rigid structures like piperazine, furan, or cyclopropyl (B3062369) groups to study the impact of conformational flexibility on biological activity. researchgate.netresearchgate.netacs.org
Aza-Analogs: Replacing one or more carbon atoms in the aromatic rings or the linker with nitrogen has led to the creation of pyridyl and other heteroaromatic analogs. acs.orgnih.gov These changes can influence DNA binding and drug accumulation in target organisms. nih.govasm.org
Linker Functional Group Modification: The ether linkages have been replaced with other functional groups, such as amides, to create derivatives with different chemical properties. nih.govwhiterose.ac.uk
Deuterium Labeling of Analogs: The synthesis of deuterated versions of these analogs is a feasible strategy for research purposes. google.comgoogle.com For instance, the deuterated furamidine (B1674271) analog, DB75-d8, was synthesized with deuterium atoms on the phenyl rings to serve as an internal standard for LC-MS/MS analysis. asm.org The general approach involves using a deuterated building block during the synthesis of the analog. For example, to create a deuterated pyridyl analog, a deuterated pyridine (B92270) derivative would be used as a starting material in a coupling reaction, such as a Suzuki or Stille coupling. acs.org This allows for the creation of specific, isotopically labeled versions of novel pentamidine analogs, which are essential tools for their preclinical development. nih.gov
Spectroscopic Characterization Techniques for Deuterated Pentamidine Analogs
The structural confirmation and analysis of this compound and its deuterated analogs rely on standard spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS): Mass spectrometry is the cornerstone analytical technique for which this compound is designed.
Quantitative Analysis: In LC-MS/MS methods, this compound is used as an internal standard. vulcanchem.com It co-elutes with the non-deuterated pentamidine but is distinguished by its higher mass. This allows for correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification. vulcanchem.com
Detection Method: The analysis typically employs a triple quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode with positive electrospray ionization (ESI). vulcanchem.comasm.org Specific precursor-to-product ion transitions are monitored for both the analyte (pentamidine) and the internal standard (this compound). The fragmentation pattern of the deuterated analog mirrors that of the parent compound, but the precursor and fragment ions are shifted by the mass of the incorporated deuterium atoms. vulcanchem.com
Table 1: Illustrative Mass Spectrometry Transitions for Diamidine Analysis This table is based on data for pentamidine and a related deuterated analog, DB75-d8, to illustrate the principle.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Pentamidine | 341.4 | 120.1 | asm.org |
| DB75-d8 (Deuterated Analog) | 313.2 | 296.3 | asm.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for the initial structural elucidation and confirmation of deuterated compounds.
¹⁵N and Heteronuclear NMR: Advanced NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), can be employed to study the interactions between pentamidine analogs and biological macromolecules like proteins or DNA. researchgate.netresearchgate.net These experiments can identify the specific amino acid residues involved in binding. researchgate.net
Solvent and Standards: Analyses are conducted in deuterated solvents (e.g., D₂O, DMSO-d₆, CDCl₃) to avoid interference from solvent protons. nih.govnih.govmdpi.com Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing. nih.govmdpi.com
Table 2: Spectroscopic Techniques for Characterization
| Technique | Purpose | Key Findings for Deuterated Analogs |
|---|---|---|
| LC-MS/MS | Quantitative analysis, Pharmacokinetic studies | Distinct mass-to-charge (m/z) ratio from non-deuterated compound allows use as an internal standard. vulcanchem.com |
| High-Resolution MS (HRMS) | Accurate mass determination, Molecular formula confirmation | Confirms the exact mass and elemental composition, verifying the number of incorporated deuterium atoms. nih.govmdpi.com |
| ¹H NMR | Structural elucidation | Absence of proton signals at the sites of deuteration confirms isotopic labeling. nih.gov |
| ¹³C NMR | Structural backbone confirmation | Confirms the carbon framework of the molecule. nih.gov |
| ¹H-¹⁵N HSQC | Study of protein-ligand interactions | Identifies binding sites and conformational changes upon interaction with biological targets. researchgate.netresearchgate.net |
Isotopic Labeling Applications of Pentamidine D10 in Preclinical Investigations
Utility of Deuterium (B1214612) Labeling for Kinetic Isotope Effect Studies
The replacement of hydrogen with deuterium in Pentamidine-d10 can lead to a kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. google.com This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. princeton.edu In the context of Pentamidine (B1679287) metabolism, if the cleavage of a C-H bond is a key step, the corresponding C-D bond in this compound will be broken more slowly.
The study of the KIE provides valuable insights into the mechanisms of enzymatic reactions involving Pentamidine. nih.gov By comparing the rate of metabolism of Pentamidine with that of this compound, researchers can determine whether the breaking of a specific C-H bond is a rate-limiting step in its metabolic pathway. princeton.edu For instance, a significant KIE (kH/kD > 1) would suggest that the deuterated positions are involved in the rate-determining step of a metabolic transformation. This information is crucial for understanding how the drug is processed in the body and can guide the design of new drug analogues with potentially improved metabolic stability. The magnitude of the KIE can also offer details about the transition state of the reaction. google.comprinceton.edu
Applications in In Vitro and In Vivo (Non-Human) Drug Metabolism Elucidation
This compound is an invaluable tool for elucidating the metabolic fate of Pentamidine in both in vitro and in vivo preclinical models. In vitro studies often utilize liver microsomes, S9 fractions, or specific cytochrome P450 (CYP450) isozymes from various species, including rats and dogs, to identify potential metabolites. nih.govunc.edu Pentamidine is known to be metabolized by the cytochrome P-450 system to form hydroxylated products. unc.edu The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses allows for the precise quantification of the parent drug and its metabolites. nih.gov
In vivo metabolic studies in animal models, such as rats and dogs, provide a more comprehensive understanding of drug disposition. nih.govnih.gov Following administration of Pentamidine, plasma and tissue samples can be analyzed to identify and quantify the metabolites formed. By co-administering a mixture of Pentamidine and this compound, researchers can use the distinct mass signatures to differentiate between drug-related material and endogenous compounds, simplifying metabolite identification. This "metabolite-hunting" technique is particularly useful for identifying novel or unexpected metabolic pathways. Studies have shown that Pentamidine undergoes N-hydroxylation in vitro, and this conversion may be relevant to its clinical use. unc.edu
Role in Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Research in Animal Models
This compound plays a crucial role as an internal standard in the quantitative analysis of Pentamidine concentrations in biological matrices during preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. nih.govresearchgate.net Accurate measurement of drug concentrations over time is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
In preclinical PK studies, animal models such as mice and dogs are administered Pentamidine, and blood and tissue samples are collected at various time points. nih.govnih.gov The use of this compound as an internal standard in analytical methods like LC-MS/MS ensures the accuracy and precision of the quantification of Pentamidine levels. nih.gov This allows for the determination of key PK parameters.
| Pharmacokinetic Parameter | Description |
|---|---|
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve; a measure of total drug exposure over time. |
| t1/2 | Elimination half-life; the time it takes for the drug concentration to decrease by half. |
| CL | Clearance; the volume of plasma from which the drug is completely removed per unit of time. |
| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
These PK data are then correlated with pharmacodynamic (PD) endpoints, which measure the drug's effect on the body, to establish a PK/PD relationship. For instance, in studies investigating the efficacy of Pentamidine against parasites like Trypanosoma brucei, the drug concentrations in plasma and brain tissue are correlated with the reduction in parasite load. researchgate.net The reliable quantification afforded by this compound is essential for building robust PK/PD models that can help in predicting effective dosage regimens.
Development of Isotopic Tracers for Cellular and Subcellular Distribution Studies
The isotopic label in this compound makes it a valuable tracer for investigating the cellular and subcellular distribution of the drug. Understanding where a drug accumulates within cells and tissues is critical for elucidating its mechanism of action and potential off-target effects. nih.gov Techniques such as secondary ion mass spectrometry (SIMS) or nano-scale secondary ion mass spectrometry (NanoSIMS) can be used to visualize the distribution of deuterated compounds within cells with high spatial resolution.
By exposing cells or tissues to this compound, researchers can map its localization to specific organelles, such as the nucleus or mitochondria. nih.gov This is particularly relevant for Pentamidine, as its mechanism of action is thought to involve interference with nuclear metabolism, including the inhibition of DNA, RNA, and protein synthesis. drugbank.comfda.gov Studies have shown that Pentamidine can accumulate to high concentrations in the liver, kidneys, adrenal glands, and spleen. nih.gov Furthermore, investigating the uptake and efflux of this compound in different cell types can provide insights into the role of drug transporters in its disposition. biorxiv.org This information is vital for understanding the factors that govern the drug's efficacy and toxicity at the cellular level.
Advanced Analytical Methodologies for Pentamidine D10
Development and Validation of Bioanalytical Methods for Quantitative Analysis
The development and validation of bioanalytical methods are fundamental to ensure the accuracy and reliability of pharmacokinetic and other studies that require the quantification of drugs and their metabolites in biological fluids. researchgate.netasiapharmaceutics.info These methods are essential for regulatory decisions regarding the safety and efficacy of pharmaceutical products. europa.eu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches with Deuterated Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules in complex biological matrices. researchgate.netveedalifesciences.com The use of a deuterated internal standard, such as Pentamidine-d10, is a cornerstone of robust LC-MS/MS method development. vulcanchem.com
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a known concentration. nih.gov this compound serves this purpose for the analysis of pentamidine (B1679287). Its key advantages include:
Similar Chromatographic Behavior: this compound co-elutes with pentamidine, meaning they travel through the liquid chromatography system at the same rate. vulcanchem.com
Distinct Mass-to-Charge Ratio (m/z): Due to the ten deuterium (B1214612) atoms, this compound has a higher mass than pentamidine, allowing the mass spectrometer to differentiate between the two compounds. vulcanchem.com
Compensation for Variability: It effectively compensates for variations in sample preparation, extraction recovery, and matrix effects, which can suppress or enhance the analyte signal. vulcanchem.comnih.gov
The validation of these methods is performed according to stringent guidelines, such as those from the International Council for Harmonisation (ICH), to ensure reliability. europa.eu Validation parameters include selectivity, sensitivity, accuracy, precision, and stability. researchgate.netnih.gov For large molecule analysis using LC-MS/MS, an acceptance criterion of four out of six quality control samples being within 15% of the nominal value is often applied. veedalifesciences.com
Chromatographic Separation Techniques for this compound and its Metabolites
Effective chromatographic separation is crucial for isolating pentamidine and its metabolites from endogenous components in biological samples before detection by mass spectrometry. Various liquid chromatography techniques have been employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for pentamidine analysis. nih.gov One established method uses a C18 column with a mobile phase consisting of acetonitrile, methanol, ammonium (B1175870) acetate, and triethylamine. nih.gov This approach allows for the separation of pentamidine from other plasma components. nih.gov
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC methods offer faster analysis times and improved resolution compared to traditional HPLC. A UPLC method for pentamidine determination in rat plasma and urine has been developed using an Acquity UPLC® HSS T3 analytical column with a mobile phase of formic acid and acetonitrile. nih.gov
These separation techniques are often coupled with a pre-extraction step, such as solid-phase extraction (SPE), to clean up the sample and concentrate the analyte. nih.govnih.gov Miniaturized separation techniques, like nano-liquid chromatography (nano-LC), have also been applied for the analysis of drugs and their metabolites, offering high efficiency and sensitivity. chromatographyonline.com
Sensitivity and Selectivity Considerations in Biological Matrices
Achieving high sensitivity and selectivity is a primary goal in the development of bioanalytical methods, especially when dealing with complex biological matrices like plasma, urine, or tissue homogenates. researchgate.netnih.gov
Sensitivity: The sensitivity of a method is defined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For pentamidine, methods have been developed with LLOQs in the low nanogram per milliliter (ng/mL) range. For instance, one HPLC method reported a limit of detection of 8.6 ng/ml using a 100 microliter plasma sample. nih.gov Another UPLC method was validated over a range of 2.88-287.52 ng/mL in rat plasma. nih.gov
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample. researchgate.net The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity. By monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard, the interference from other compounds is minimized. veedalifesciences.com The distinct mass of this compound ensures that it does not interfere with the quantification of the unlabeled drug. vulcanchem.com
Matrix effects, where components of the biological sample interfere with the ionization of the analyte, are a significant challenge. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, thereby improving the accuracy and precision of the quantification. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules. measurlabs.com In the context of deuterated compounds like this compound, NMR plays a crucial role.
Deuterated solvents are widely used in ¹H NMR to avoid large solvent signals that would obscure the signals from the analyte. tcichemicals.comsimsonpharma.com The deuterium nucleus (²H) has a different resonance frequency than the proton (¹H), making the solvent effectively "invisible" in a standard proton NMR spectrum. simsonpharma.com This same principle applies to deuterated analytes.
While a ¹H NMR spectrum of this compound would show a significant reduction or absence of signals in the regions where protons have been replaced by deuterium, ¹³C NMR spectroscopy can still be used to characterize the carbon skeleton of the molecule. uct.ac.za Furthermore, ²H NMR spectroscopy can be performed to directly observe the deuterium nuclei, providing information about the sites and extent of deuteration.
NMR is also used to confirm the structure and purity of the deuterated standard itself before it is used in quantitative bioanalysis.
Radiochemical Techniques for this compound Tracking in Research Settings
While this compound is primarily used as a non-radioactive internal standard, radiolabeling of pentamidine with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) allows for its use as a tracer in research studies. google.com These radiochemical techniques are highly sensitive and are instrumental in metabolic research. google.com
The process involves synthesizing pentamidine with a radioactive isotope incorporated into its structure. This radiolabeled compound can then be administered in a research setting, and its distribution, metabolism, and excretion can be tracked by detecting the radioactivity. google.com Separation of the parent drug from its radiolabeled metabolites can be achieved using chromatographic techniques like HPLC. eolss.net
It is important to note that while radiolabeling is a powerful research tool, the use of this compound as an internal standard in LC-MS/MS is a non-radioactive method for quantitative analysis.
Mechanistic Research of Pentamidine Action and Resistance at a Molecular and Cellular Level Utilizing Deuterated Analogs
Elucidation of Molecular Targets and Binding Interactions
Pentamidine (B1679287) is known to interact with a variety of macromolecules, and its biological effects are likely the result of these multifarious interactions. drugbank.compnas.org
Pentamidine exhibits a strong affinity for nucleic acids, a characteristic that is believed to be central to its mechanism of action. pnas.orgoup.com
DNA Binding: Research has consistently shown that pentamidine binds to the minor groove of DNA, with a particular preference for AT-rich sequences. oup.commdpi.com This interaction can span 4-5 base pairs. oup.com The dicationic nature of pentamidine allows its amidinium groups to form hydrogen bonds with the N3 atoms of adenine. oup.com Molecular modeling studies of pentamidine analogs have been employed to understand the structure-activity relationship and to design new chemotherapeutics based on the free energies of binding with the DNA minor groove. mdpi.com It is proposed that this binding can interfere with DNA replication and nuclear metabolism, leading to the inhibition of DNA synthesis. drugbank.compnas.orgresearchgate.net
RNA Binding: Pentamidine also interacts with various forms of RNA. pnas.orgoup.com It has been shown to inhibit the self-splicing of group I introns in organisms like Pneumocystis carinii and Candida albicans by binding to the ribozyme RNA and altering its folding and catalytic activity. oup.comoup.com Furthermore, pentamidine can bind to transfer RNA (tRNA), disrupting its secondary structure and inhibiting the process of aminoacylation and translation. oup.comnih.gov This binding is thought to be driven by non-specific hydrophobic interactions, where the aromatic rings of pentamidine insert into the stacked base pairs of tRNA helices. oup.comnih.gov
Table 1: Pentamidine Interaction with Nucleic Acids
| Nucleic Acid Type | Binding Site/Mechanism | Consequence of Binding |
|---|---|---|
| DNA | Minor groove, AT-rich regions oup.commdpi.com | Inhibition of DNA synthesis drugbank.com |
| RNA (Group I Introns) | Binds to ribozyme RNA, alters folding oup.com | Inhibition of self-splicing oup.comoup.com |
| RNA (tRNA) | Non-specific hydrophobic interactions, insertion into helices oup.comnih.gov | Inhibition of aminoacylation and translation oup.comnih.gov |
Pentamidine has been shown to inhibit several key enzymes involved in cellular processes.
Topoisomerases: The drug inhibits topoisomerase activity in P. carinii and African trypanosomes. nih.gov This inhibition is another potential mechanism by which pentamidine disrupts DNA replication and cell division.
Polyamine Biosynthesis Enzymes: Pentamidine is a potent competitive inhibitor of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine back-conversion pathway, with a Ki value of 2.4 μM. nih.gov It also competitively inhibits polyamine oxidase (PAO), another enzyme in this pathway, with a Ki of 7.6 μM. nih.gov Furthermore, pentamidine can block the transport of polyamines in Trypanosoma cruzi, which is significant as this parasite relies on uptake from the environment for these essential molecules. researchgate.netmdpi.com
Table 2: Enzymatic Inhibition by Pentamidine
| Enzyme | Organism/Cell Type | Inhibition Type | Ki Value |
|---|---|---|---|
| Topoisomerase | P. carinii, African trypanosomes | Not specified | Not specified |
| Spermidine/spermine N1-acetyltransferase (SSAT) | Human | Competitive | 2.4 µM nih.gov |
| Polyamine Oxidase (PAO) | Murine | Competitive | 7.6 µM nih.gov |
Pentamidine has been identified as a potent blocker of inwardly rectifying potassium (Kir) channels, specifically the KIR2.x family.
KIR2.x Channel Blockade: Pentamidine inhibits the cardiac inward rectifier current (IK1) by directly interacting with the cytoplasmic pore region of KIR2.1 channels. mpg.denih.gov Molecular modeling and mutagenesis studies have identified three negatively charged amino acid residues, E224, D259, and E299, as crucial for this interaction. mpg.denih.gov The drug enters the cytoplasmic pore, leading to an acute block of the channel. mpg.deresearchgate.net This blockade is also observed in KIR2.2 and KIR2.3 channels. mpg.denih.gov Interestingly, long-term exposure to pentamidine can also decrease the expression of KIR2.1 protein. pnas.orgoup.com
Table 3: Pentamidine Interaction with KIR2.x Channels
| Channel Subtype | Key Interacting Residues | Effect of Interaction |
|---|---|---|
| KIR2.1 | E224, D259, E299 mpg.denih.gov | Acute block of inward rectifier current mpg.de |
| KIR2.2 | Conserved acidic residues mpg.denih.gov | Sensitive to blockade mpg.denih.gov |
| KIR2.3 | Conserved acidic residues mpg.denih.gov | Sensitive to blockade mpg.denih.gov |
Pentamidine has been shown to interact with proteins of the S100 family, which are implicated in cancer progression.
S100A4 Interaction: Pentamidine targets the S100A4 protein, also known as metastasin. nih.govacs.org It has been demonstrated that pentamidine can inhibit the interaction between S100A4 and the tumor suppressor protein p53. researchgate.netacs.org By binding to S100A4 at a site that overlaps with the p53 binding region, pentamidine competitively disrupts the S100A4-p53 complex. researchgate.net This can lead to the stabilization of p53 and a decrease in cell proliferation. researchgate.net
Cellular Perturbations and Subcellular Effects
The molecular interactions of pentamidine translate into significant disruptions at the cellular and subcellular levels.
The mitochondrion is a primary target of pentamidine's toxic effects in various organisms. nih.govplos.org
Collapse of Mitochondrial Membrane Potential: A key effect of pentamidine is the collapse of the mitochondrial membrane potential (ΔΨm). nih.govplos.org This has been observed in trypanosomatids and yeast. nih.govasm.org In Leishmania, this collapse is one of the earliest manifestations of drug treatment. nih.gov
Inhibition of Mitochondrial Translation: Pentamidine potently and selectively inhibits mitochondrial translation. oup.comnih.gov This is consistent with its ability to bind to and disrupt the function of mitochondrial tRNAs and rRNAs. oup.comnih.gov
Disintegration of Kinetoplast and Mitochondrion: In trypanosomatids, treatment with pentamidine can lead to the disintegration of the kinetoplast, the mitochondrial DNA-containing structure, and the mitochondrion itself. nih.gov
Resistance Mechanisms: Resistance to pentamidine in organisms like Leishmania mexicana has been linked to the exclusion of the drug from the mitochondrion. nih.gov Resistant parasites show reduced accumulation of pentamidine within this organelle. nih.gov
Membrane Permeability and Transport Mechanism Investigations
The ability of a drug to reach its intracellular target is fundamentally dependent on its capacity to cross the cell membrane. For the diamidine drug pentamidine, this process is not one of simple diffusion but is mediated by specific protein transporters. The use of deuterated analogs, such as Pentamidine-d10, has been pivotal in elucidating the intricacies of its transport into pathogenic protozoa.
Isotopically labeled compounds like this compound are invaluable tools in pharmacokinetic and mechanistic studies. The replacement of ten hydrogen atoms with their heavier isotope, deuterium (B1214612), minimally alters the compound's chemical properties but increases its molecular weight. This mass difference allows researchers to distinguish the administered deuterated drug from its naturally occurring, non-labeled counterpart using mass spectrometry. This capability is crucial for accurate quantification of drug uptake, accumulation, and distribution within the pathogen.
Research on protozoan parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis, has demonstrated that pentamidine uptake is a carrier-mediated process. frontiersin.org Several transporters have been implicated, including the P2 aminopurine transporter and aquaglyceroporins. frontiersin.org Studies utilizing isotopically labeled pentamidine, such as [³H]-pentamidine, have been instrumental in characterizing the kinetics of these transport systems, including determining their affinity (Kₘ values) for the drug. frontiersin.org For instance, a high-affinity pentamidine transporter (HAPT1) with a Kₘ value of approximately 35 nM has been identified. frontiersin.org
Once inside the parasite, pentamidine is known to accumulate to millimolar concentrations, particularly within the mitochondrion, a process driven by the mitochondrial membrane potential. mdpi.com This compartmentalization is a key feature of its trypanocidal action, leading to the destruction of the kinetoplast DNA (kDNA) housed within the mitochondrion. mdpi.comnih.gov The use of labeled analogs allows for precise tracking of the drug's subcellular localization, confirming its accumulation in this critical organelle. mdpi.com
Recent investigations have challenged the long-held belief that aquaglyceroporin-2 (TbAQP2) in T. brucei acts as a direct transporter for pentamidine. researchgate.net Instead, it is now proposed that TbAQP2 functions as a high-affinity receptor for the drug. researchgate.net This novel model suggests that pentamidine binds to the channel with high affinity, inhibiting its normal function and possibly triggering uptake via endocytosis. researchgate.net This underscores the complexity of the transport process and highlights the ongoing need for advanced research tools, including deuterated analogs, to fully unravel these mechanisms.
| Transporter/Receptor | Putative Role in Pentamidine Transport | Organism |
| P2 aminopurine transporter (TbAT1) | Mediates lower-affinity uptake of pentamidine. | Trypanosoma brucei |
| High-Affinity Pentamidine Transporter (HAPT1) / Aquaglyceroporin 2 (TbAQP2) | Mediates high-affinity uptake or acts as a high-affinity receptor for pentamidine. | Trypanosoma brucei |
| Aquaglyceroporin 2 (AQP2) | Implicated in pentamidine uptake. | Leishmania spp. |
| Organic Cation Transporter 1 (OCT1) | Involved in pentamidine transport across the blood-brain barrier. | Human, Mouse |
Mechanisms of Pathogen Resistance to Pentamidine
The effectiveness of pentamidine is threatened by the emergence of drug-resistant pathogen strains. Understanding the molecular basis of this resistance is critical for maintaining the drug's clinical utility and for the development of new therapeutic strategies.
Alterations in Drug Uptake and Efflux Transporters
The most well-documented mechanism of resistance to pentamidine in protozoan parasites involves alterations in membrane transport systems that lead to reduced intracellular drug accumulation. nih.govnih.govdrugbank.comnih.gov This can occur through either decreased drug uptake or increased drug efflux.
In Trypanosoma brucei, resistance has been strongly linked to mutations or deletions in genes encoding for pentamidine transporters. plos.org Loss-of-function mutations in the TbAT1 gene, which encodes the P2 transporter, result in a modest decrease in pentamidine sensitivity. mdpi.com However, high-level cross-resistance between pentamidine and arsenical drugs (melarsoprol/pentamidine cross-resistance, MPXR) is primarily associated with the loss of the high-affinity pentamidine transporter, HAPT1, which has been identified as the aquaglyceroporin TbAQP2. frontiersin.org Deletion of the TbAQP2 gene or its replacement with a chimeric TbAQP2/TbAQP3 gene is a key mechanism of resistance found in both laboratory-selected strains and clinical isolates. frontiersin.orgmdpi.complos.org This loss of a functional high-affinity uptake system significantly reduces the parasite's ability to accumulate the drug. plos.org
Similarly, in Leishmania species, resistance to pentamidine has been associated with reduced drug uptake. nih.gov Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can also contribute to resistance by actively removing pentamidine from the cell, thereby preventing it from reaching its intracellular targets. nih.govnih.gov The use of deuterated analogs like this compound in comparative studies between sensitive and resistant strains allows for the precise quantification of these changes in drug transport.
Target Modification and Bypass Pathway Adaptations
While alterations in drug transport are the predominant resistance mechanism, pathogens can also evade the effects of pentamidine through modifications of its intracellular targets or by adapting their metabolic pathways. nih.gov
Pentamidine is known to bind to the minor groove of AT-rich DNA sequences and accumulate in the mitochondrion, leading to a collapse of the mitochondrial membrane potential and damage to the kinetoplast DNA (kDNA). mdpi.comnih.govresearchgate.net In Leishmania, resistance has been linked to the exclusion of the drug from the mitochondrion, preventing it from reaching this key target. nih.gov Although less common, mutations in the drug's binding sites on DNA or alterations in proteins involved in maintaining mitochondrial function could theoretically confer resistance. nih.govresearchgate.net
Pathogens may also develop resistance by activating or upregulating alternative metabolic pathways to compensate for the drug's inhibitory effects, a strategy known as metabolic bypass. mdpi.com For example, if a drug inhibits a specific enzyme in a vital pathway, the pathogen might circumvent this by utilizing an alternative pathway to produce the necessary metabolites. mdpi.com
Molecular Basis of Cross-Resistance Phenomena
Cross-resistance, where resistance to one drug confers resistance to others, is a significant clinical challenge. Pentamidine exhibits cross-resistance with other diamidines and with melaminophenyl arsenical drugs.
The molecular foundation for this phenomenon often lies in shared mechanisms of uptake and resistance. The P2 transporter (TbAT1) and the high-affinity transporter (HAPT1/TbAQP2) in Trypanosoma brucei are responsible for the uptake of both pentamidine and melarsoprol. nih.govfrontiersin.org Consequently, mutations or deletions in the genes encoding these transporters that reduce pentamidine uptake also confer resistance to arsenicals, leading to the well-documented melarsoprol-pentamidine cross-resistance (MPXR) phenotype. frontiersin.orgnih.gov The loss of TbAQP2 is a major cause of this cross-resistance in both laboratory and field isolates of trypanosomes. frontiersin.org
Furthermore, multidrug resistance proteins, such as ABC transporters, that efflux pentamidine may also recognize and transport other structurally diverse drugs, contributing to a broader resistance profile. nih.gov Understanding these common pathways is essential for predicting and potentially circumventing cross-resistance in clinical settings.
Preclinical Research on Pharmacological Profiles and Efficacy of Pentamidine and Its Deuterated Analogs
Pharmacokinetics and Biotransformation in Animal Models
The preclinical study of Pentamidine's pharmacokinetics in various animal models reveals a complex profile characterized by extensive tissue distribution and significant metabolism.
Absorption, Distribution, and Elimination Studies (non-human)
Following parenteral administration in animal models, Pentamidine (B1679287) is well-absorbed and distributes widely throughout the body. wikipedia.orgnih.gov Studies indicate that the drug binds extensively to tissues, leading to accumulation in several organs. The highest concentrations are typically found in the kidneys, followed by the liver, spleen, and lungs. wikipedia.orgnih.gov This extensive tissue sequestration contributes to a long terminal elimination half-life, as the drug is slowly released back into circulation. nih.gov
Elimination of Pentamidine is a slow process. In animal studies, only a small fraction of the administered dose is excreted in the urine as the unchanged drug, suggesting that metabolism is the primary route of clearance. wikipedia.orgnih.gov The drug can be detected in tissues for a prolonged period, even months after initial administration. wikipedia.org When administered via inhalation in rat models, Pentamidine achieves high concentrations in the lungs with minimal systemic absorption, which reduces extrapulmonary drug deposition compared to parenteral routes. nih.gov
Table 1: Summary of Pentamidine Pharmacokinetic Properties in Animal Models
| Parameter | Finding in Animal Models | Reference |
|---|---|---|
| Absorption | Completely absorbed after intravenous or intramuscular administration. Minimal systemic absorption after inhalation. | wikipedia.orgnih.gov |
| Distribution | Extensive tissue binding and accumulation, particularly in the kidney, liver, lungs, and spleen. Does not achieve curative levels in cerebrospinal fluid. | wikipedia.orgnih.gov |
| Metabolism | Primarily metabolized by cytochrome P450 enzymes in the liver. Undergoes both primary and secondary metabolism. | wikipedia.orgnih.gov |
| Elimination | Slow elimination with a long half-life due to tissue sequestration. A small percentage is excreted unchanged in the urine. | wikipedia.orgnih.govnih.gov |
Identification and Characterization of Deuterated Metabolites
Specific studies identifying and characterizing the deuterated metabolites of Pentamidine-d10 are not available in the reviewed scientific literature. However, research on the non-deuterated parent compound in rats has provided a clear picture of its biotransformation.
In studies using rat liver microsomes and isolated perfused rat livers, the metabolism of Pentamidine was shown to be both rapid and extensive. nih.gov The primary metabolism involves hydroxylation and oxidation of the pentane (B18724) chain. Seven putative primary metabolites were identified, including 5-(4'-amidinophenoxy)pentanoic acid and 5-(4'-amidinophenoxy)-1-pentanol. nih.gov Subsequent secondary metabolism involves the conjugation of these primary metabolites. Specifically, para-hydroxybenzamidine and 5-(4'-amidinophenoxy)pentanoic acid were found to be conjugated with sulfate (B86663) or glucuronic acid. nih.gov After a 4-hour incubation in a perfused rat liver system, only about 15% of the initial radiolabeled Pentamidine remained, highlighting the extensive nature of its biotransformation. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating Deuterated Data
There are currently no published Physiologically Based Pharmacokinetic (PBPK) models that specifically incorporate data from studies with this compound. PBPK modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species. nih.govmdpi.com These models integrate physicochemical drug properties with physiological and anatomical data to simulate drug concentrations in various tissues. nih.gov
Pharmacodynamic Evaluation in In Vitro and In Vivo (Non-Human) Models
The pharmacodynamic properties of Pentamidine have been extensively evaluated in a variety of non-human models, demonstrating a broad spectrum of antimicrobial activity.
Antiparasitic Activity Studies (e.g., Trypanosoma, Leishmania, Pneumocystis)
Pentamidine has demonstrated significant efficacy against a range of protozoan parasites in both laboratory and animal studies.
Trypanosoma : Pentamidine shows potent in vitro and in vivo activity against Trypanosoma cruzi, the agent of Chagas' disease. In mouse models, Pentamidine treatment reduces parasitemia, decreases inflammation and parasite load in the heart, and increases survival rates. nih.gov Its mechanism is thought to involve the inhibition of polyamine transport in the parasite. nih.gov It is also effective against Trypanosoma brucei rhodesiense, with several analogs showing high potency in in vitro assays and efficacy in acute mouse models of trypanosomiasis. nih.gov
Leishmania : The compound is active against various Leishmania species, which cause leishmaniasis. nih.gov Analogs of Pentamidine have exhibited potent antileishmanial activity in in vitro screens against Leishmania donovani. nih.gov
Pneumocystis : Pentamidine is well-established for its activity against Pneumocystis jirovecii (formerly P. carinii). In immunosuppressed rat models of Pneumocystis pneumonia, aerosolized Pentamidine was effective at eradicating the infection. nih.gov The drug's mechanism of action against Pneumocystis is not fully elucidated but is known to interfere with nuclear metabolism, inhibiting the synthesis of DNA, RNA, and proteins. nih.govdrugbank.com
Antibacterial and Antifungal Synergistic Effects Research
Beyond its antiparasitic effects, preclinical research has uncovered Pentamidine's role as a potent adjuvant that enhances the activity of other antimicrobial agents.
Antibacterial Synergy : Pentamidine exhibits significant synergistic activity with a range of antibiotics against multidrug-resistant Gram-negative bacteria. It acts as an outer membrane perturbant, disrupting the integrity of the bacterial membrane and increasing its permeability to other antibiotics that would normally be excluded. nih.gov In vitro studies have demonstrated synergy with antibiotics such as imipenem, meropenem, ciprofloxacin, and aminoglycosides against clinical strains of Pseudomonas aeruginosa. nih.gov This sensitizing effect has also been observed against Acinetobacter baumannii and carbapenem-resistant Enterobacteriaceae. nih.govnih.gov
Antifungal Synergy : Pentamidine possesses intrinsic antifungal activity and also acts synergistically with established antifungal drugs. nih.gov For instance, it shows synergistic effects when combined with the anti-rheumatic drug auranofin against multidrug-resistant Candida auris, a significant fungal pathogen. nih.gov This combination was shown to be effective in an in vivo larva model. nih.gov A similar synergistic effect was observed against Candida albicans, where Pentamidine was found to disrupt the fungal cell membrane, thereby enhancing the cellular uptake and activity of auranofin. nih.gov A synergistic interaction has also been reported between Pentamidine and amphotericin B against Scedosporium prolificans. nih.gov
Table 2: Summary of Pentamidine Synergistic Activity
| Combination | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Pentamidine + Carbapenems (Imipenem, Meropenem) | Pseudomonas aeruginosa | Synergistic activity in vitro. | nih.gov |
| Pentamidine + Fluoroquinolones (Ciprofloxacin) | Pseudomonas aeruginosa | Synergistic activity in vitro. | nih.gov |
| Pentamidine + Auranofin | Candida auris, Candida albicans | Synergistic antifungal activity; Pentamidine increases membrane permeability. | nih.govnih.gov |
| Pentamidine + Amphotericin B | Scedosporium prolificans | Synergistic interaction in vitro. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-(4'-amidinophenoxy)-1-pentanol |
| 5-(4'-amidinophenoxy)pentanoic acid |
| Amphotericin B |
| Auranofin |
| Ciprofloxacin |
| Glucuronic acid |
| Imipenem |
| Meropenem |
| para-hydroxybenzamidine |
| Pentamidine |
| This compound |
Investigations into Host Response Modulation
No preclinical studies were found that specifically examined the effects of this compound on the host's immune or inflammatory responses. Research into how this deuterated compound may modulate pathways, such as cytokine production, immune cell function, or other host defense mechanisms, is not available in the public domain.
Research into Drug-Drug and Drug-Biomolecule Interactions in Preclinical Systems
There is a lack of available preclinical data detailing the potential for drug-drug interactions involving this compound. Similarly, studies characterizing the interactions of this compound with specific biomolecules, such as proteins or nucleic acids, have not been reported in the available literature.
Future Directions and Emerging Research Avenues for Pentamidine D10
Potential for Deuterated Pentamidine (B1679287) in Novel Compound Design and Optimization
The use of deuterium (B1214612) in drug design, known as deuteration, is a recognized strategy to enhance the metabolic stability and pharmacokinetic properties of a compound. By replacing hydrogen atoms with their heavier isotope, deuterium, the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of these bonds, a phenomenon known as the "kinetic isotope effect." This approach has been successfully used to improve the duration of action and bioavailability of various drugs. nih.gov
In the context of Pentamidine-d10, this principle can be applied to the design of novel compounds with improved therapeutic profiles. Researchers can strategically replace hydrogen atoms at sites of metabolic vulnerability in the pentamidine molecule with deuterium. This can lead to a new generation of pentamidine analogs with enhanced stability, potentially reducing the dosing frequency and improving patient compliance. The design and synthesis of novel deuterated ligands have shown promise in retaining selectivity for their targets while exhibiting substantially improved pharmacokinetic profiles. nih.gov
Table 1: Key Considerations in the Design of Deuterated Pentamidine Analogs
| Design Parameter | Rationale | Desired Outcome |
| Site of Deuteration | Target metabolic hotspots to slow down drug breakdown. | Increased metabolic stability and half-life. |
| Degree of Deuteration | Balance between enhanced stability and maintaining pharmacological activity. | Optimized pharmacokinetic profile without loss of efficacy. |
| Synthesis Method | Develop efficient and scalable synthetic routes for deuterated compounds. wipo.int | Feasible production for further research and potential clinical use. |
| In Silico Modeling | Predict metabolic fate and guide the design of new analogs. | More targeted and efficient drug design process. mdpi.com |
| Biological Evaluation | Assess the potency, selectivity, and safety of the novel compounds. | Identification of lead candidates with superior therapeutic properties. |
Role in Advanced Drug Repurposing and Combination Therapy Research
Drug repurposing, the identification of new uses for existing drugs, is a cost-effective strategy for drug development. Pentamidine has been investigated for its potential in treating various conditions beyond its primary use as an antiprotozoal agent, including cancer and multidrug-resistant bacterial infections. nih.govamegroups.org The deuterated form, this compound, can play a crucial role in advancing this research.
In combination therapy, pentamidine has been shown to act as a synergist, enhancing the efficacy of other antibiotics against resistant bacteria. amegroups.orgresearchgate.net It is believed to disrupt the outer membrane of Gram-negative bacteria, allowing other drugs to penetrate and exert their effects. mdpi.com The use of this compound in such studies can provide a more detailed understanding of its mechanism of action and its contribution to the synergistic effect. By using deuterated pentamidine, researchers can more accurately track its uptake, distribution, and metabolism within the bacterial cells and in complex biological systems.
Furthermore, this compound can be instrumental in overcoming drug resistance. For instance, pentamidine has been found to be active against organisms with acquired colistin resistance. amegroups.orgresearchgate.net Studying the interactions of this compound with resistant strains at a molecular level can help in designing more effective combination therapies. The combination of auranofin and pentamidine, for example, has shown a synergistic inhibitory effect against drug-resistant C. albicans. nih.gov The use of this compound in such research can elucidate the precise mechanisms by which it enhances the activity of other drugs.
Table 2: Examples of Pentamidine in Combination Therapy Research
| Combination Agent | Target Organism/Disease | Observed Effect | Potential Role of this compound |
| Novobiocin | Acinetobacter baumannii | Successful treatment of experimental infections in mice. amegroups.org | Elucidate the pharmacokinetic and pharmacodynamic interactions. |
| Erythromycin, Rifampicin | Gram-negative bacteria | Potentiation of antibiotic activity. researchgate.net | Trace the uptake and distribution of pentamidine in bacterial cells. |
| Auranofin | Candida albicans | Synergistic inhibition of fungal growth. nih.gov | Investigate the mechanism of increased membrane permeability. |
| Imipenem | Pseudomonas aeruginosa | Improved bactericidal activity. mdpi.com | Quantify the contribution of pentamidine to the overall therapeutic effect. |
Methodological Advancements in Isotopic Labeling for Complex Biological Systems
Isotopic labeling is a powerful technique for tracing the fate of molecules in complex biological systems. musechem.com The use of stable isotopes like deuterium in compounds such as this compound offers a non-radioactive method to study drug metabolism and pharmacokinetics (DMPK). Recent advancements in analytical techniques, particularly in mass spectrometry, have enhanced the sensitivity and resolution for detecting and quantifying isotopically labeled compounds. musechem.com
This compound can be utilized in advanced isotopic labeling strategies to investigate its interaction with biological macromolecules and to delineate metabolic pathways. For instance, stable isotope labeling by amino acids in cell culture (SILAC) is a metabolic labeling technique that allows for the differentiation of proteins from different cell populations. nih.gov While not directly a SILAC application, the principle of using isotopic labels to distinguish molecules can be applied with this compound to study its effects on the proteome of target organisms.
Furthermore, the development of novel methods for synthesizing deuterated compounds with high isotopic purity and at specific positions is an active area of research. wipo.int These advancements will enable the creation of more sophisticated molecular probes for biological studies. The insights gained from tracking this compound in biological systems can also inform the design of other isotopically labeled drugs for a wide range of therapeutic areas. The use of radiolabeling techniques, in parallel, can provide complementary information for a comprehensive understanding of a drug's behavior in vivo.
Computational and Systems Biology Approaches in this compound Research
Computational and systems biology offer powerful tools to analyze and predict the behavior of complex biological systems. nih.gov In the context of this compound research, these approaches can be used to model its pharmacokinetic and pharmacodynamic properties, predict its interactions with biological targets, and identify potential mechanisms of action and resistance.
Computational modeling can be used to simulate the effect of deuteration on the metabolic stability of pentamidine. By creating virtual models of metabolic enzymes and their interactions with both pentamidine and this compound, researchers can predict how the isotopic labeling will affect the rate of drug metabolism. This in silico analysis can help prioritize the synthesis of the most promising deuterated analogs for further experimental testing. researchgate.net
Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. nih.gov By analyzing the changes in gene expression, protein levels, and metabolic fluxes in cells treated with this compound, researchers can identify the key pathways and networks that are perturbed by the drug. This information can be invaluable for understanding its therapeutic effects and for identifying potential biomarkers of drug response. The integration of computational models with experimental data is crucial for improving the predictive power of these approaches in drug discovery and development. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
